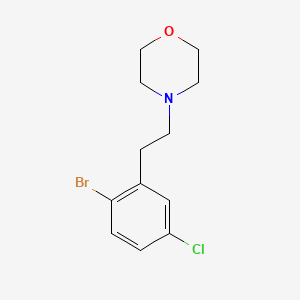

4-(2-Bromo-5-chlorophenethyl)morpholine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[2-(2-bromo-5-chlorophenyl)ethyl]morpholine . The nomenclature follows these conventions:

- Morpholine serves as the parent heterocycle, a six-membered ring containing one oxygen and one nitrogen atom.

- The 2-(2-bromo-5-chlorophenyl)ethyl substituent is attached to the morpholine nitrogen.

- Substituents on the benzene ring are numbered to assign the lowest possible locants: bromine at position 2 and chlorine at position 5.

Alternative names include 4-(2-bromo-5-chlorophenethyl)morpholine and the CAS registry number 1611444-66-6 . The systematic identification is further validated by its SMILES string C1COCCN1CCC2=C(C=CC(=C2)Cl)Br and InChIKey MJUBFPLDSXLEDU-UHFFFAOYSA-N, which encode its connectivity and stereochemical features.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₅BrClNO indicates:

- 12 carbon atoms : Six in the morpholine ring, two in the ethyl chain, and four in the benzene ring.

- Halogens : One bromine (Br) and one chlorine (Cl) atom.

- Heteroatoms : One oxygen (O) and one nitrogen (N) in the morpholine ring.

The molecular weight is 304.61 g/mol , computed using the atomic masses of constituent elements. This places the compound in a mid-range molecular weight category, balancing solubility and bioavailability for potential pharmaceutical applications.

Table 1: Molecular Parameters of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrClNO |

| Molecular Weight | 304.61 g/mol |

| XLogP3 (Lipophilicity) | ~4.2 (estimated) |

| Hydrogen Bond Acceptors | 2 (O and N) |

| Rotatable Bonds | 4 ( |

Properties

IUPAC Name |

4-[2-(2-bromo-5-chlorophenyl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-12-2-1-11(14)9-10(12)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUBFPLDSXLEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=C(C=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromo and chloro groups on the phenyl ring make it susceptible to further electrophilic substitutions, allowing for the introduction of additional functional groups. For instance, the compound can undergo:

-

Nitration : Using a mixture of nitric and sulfuric acids.

-

Alkylation : Through reactions with alkyl halides.

Nucleophilic Substitution Reactions

The nitrogen atom in the morpholine ring can act as a nucleophile, participating in various substitution reactions:

-

Alkylation : Reaction with alkyl halides can yield more complex morpholine derivatives.

Mechanochemical Reactions

Recent studies have shown that mechanochemical methods can enhance reaction yields and selectivity for compounds like morpholines. Techniques such as ball milling have been explored for their efficiency in promoting reactions without solvents .

Dehydrohalogenation

Under basic conditions, the compound may undergo dehydrohalogenation, leading to the formation of alkenes or other unsaturated derivatives.

-

Research Findings and Analysis

Recent research has focused on optimizing reaction conditions to improve yields and reduce byproducts in the synthesis of morpholines. Notably:

-

The use of pure solvents has been shown to increase yields significantly.

-

Mechanochemical techniques have demonstrated promise in facilitating reactions that would otherwise require harsh conditions .

The chemical reactions involving 4-(2-Bromo-5-chlorophenethyl)morpholine reveal its versatility as a building block in organic synthesis. Its ability to participate in various electrophilic and nucleophilic reactions makes it an attractive target for further research and application in pharmaceutical chemistry.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:

4-(2-Bromo-5-chlorophenethyl)morpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Morpholines, including this derivative, are frequently found in drugs due to their ability to interact with biological targets effectively. For instance, morpholines have been linked to the development of treatments for conditions such as multiple sclerosis and cancer .

Mechanism of Action:

The compound's mechanism often involves interactions with specific enzymes or receptors. For example, morpholines can selectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. In particular, this compound has shown potential in selectively interacting with cytochrome P450 2A13, inhibiting the formation of carcinogenic metabolites .

Biological Studies

Antimicrobial Activity:

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies revealed promising activity against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . These findings suggest that structural modifications can enhance antimicrobial potency.

Anticancer Properties:

The anticancer potential of this compound has also been investigated. Derivatives have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values between 15 to 30 µM . The mechanism may involve apoptosis induction or cell cycle arrest in affected cells.

Material Science

Development of Novel Materials:

In material science, this compound is used in the synthesis of polymers and materials with specific electronic and optical properties. The unique chemical structure allows for the design of materials that can be tailored for specific applications, such as sensors or electronic devices .

Study 1: Antimicrobial Efficacy

- Objective: Evaluate the antimicrobial efficacy of derivatives based on this compound.

- Findings: Compounds d1, d2, and d3 exhibited significant antimicrobial activity against a range of bacterial species. MIC values indicated effective inhibition at concentrations between 10 to 50 µg/mL.

Study 2: Anticancer Screening

- Objective: Assess anticancer properties against MCF7 cells.

- Findings: Derivatives showed moderate cytotoxicity with IC50 values ranging from 15 to 30 µM. Molecular docking studies suggested effective binding to target proteins involved in cancer progression .

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Notes and Limitations

- Evidence Gaps : Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs.

- Biological Activity : Inferred from halogenated morpholine derivatives in medicinal chemistry, but experimental validation is needed.

Biological Activity

4-(2-Bromo-5-chlorophenethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine and chlorine substituent on the phenethyl group, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A morpholine ring , which is known for its ability to interact with various biological targets.

- A brominated phenethyl group that enhances the compound's reactivity and binding affinity to biological receptors.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogens (bromine and chlorine) can facilitate stronger interactions through halogen bonding, enhancing the compound's efficacy in modulating target activities.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, including carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems .

- Receptor Modulation: It may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against several targets:

| Target | Activity | Reference |

|---|---|---|

| Carbonic Anhydrase II | Inhibition with IC50 values in low micromolar range | |

| Dopamine D4 Receptor | Moderate binding affinity | |

| GABA Receptors | Potential agonist activity observed |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenethyl and morpholine components can lead to variations in biological activity. For instance, substituting different halogens or alkyl groups can enhance or reduce binding affinity and selectivity for specific targets.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Inhibition of Carbonic Anhydrase: A study highlighted the compound's ability to inhibit carbonic anhydrase II effectively, suggesting its potential use in treating conditions like glaucoma and obesity .

- Neuropharmacological Effects: Research indicated that derivatives of this morpholine could influence dopaminergic pathways, making them candidates for further investigation in neurodegenerative diseases .

- Antimicrobial Activity: Compounds similar to this compound have been evaluated for their antimicrobial properties, showcasing effective inhibition against bacterial strains .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl, 80°C | 75–85 | |

| Morpholine Coupling | Morpholine, KCO, CHCN, reflux | 60–70 |

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- X-ray Crystallography : Use SHELX suite (e.g., SHELXL) for single-crystal refinement. Key parameters: space group, bond lengths (C-Br: ~1.90 Å; C-Cl: ~1.72 Å), and torsion angles .

- Vibrational Spectroscopy : Assign Raman/IR peaks to specific bonds (e.g., C-Br stretch: 550–600 cm; morpholine ring vibrations: 1100–1200 cm) .

- NMR : H NMR signals for morpholine protons (δ 2.4–3.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) .

Advanced: How can contradictions in vibrational spectroscopic data under varying pressures be resolved?

Answer:

Discrepancies in peak splitting or shifting under high pressure (e.g., >1.7 GPa) may arise from phase transitions or conformational changes. Methodological steps include:

- Pressure-Dependent Raman Studies : Monitor peak shifts (e.g., C-H stretching at 2980–3145 cm) to identify discontinuities linked to phase changes .

- Computational Validation : Compare experimental data with ab-initio calculations (DFT) to assign pressure-induced spectral changes to specific molecular distortions .

- Complementary Techniques : Pair with dielectric spectroscopy or X-ray diffraction under pressure to correlate structural and electronic changes .

Q. Table 2: Pressure-Induced Raman Peak Shifts

| Pressure (GPa) | Observed Peaks (cm) | Assignment |

|---|---|---|

| 0.0 | 2988, 3070, 3085 | C-H stretching (morpholine/benzene) |

| 2.5 | 3012, 3023 (split) | Conformational rearrangement |

Advanced: What strategies enable selective functionalization of the morpholine ring or halogenated aromatic group?

Answer:

- Halogen Reactivity : Utilize Suzuki-Miyaura coupling for aryl bromide functionalization (e.g., Pd(PPh), aryl boronic acids) while protecting the morpholine ring .

- Morpholine Modification : Quaternize the morpholine nitrogen using methyl iodide or introduce sulfonamide groups via reactions with sulfonyl chlorides .

- Protection-Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How do intermolecular interactions influence the compound’s crystal packing and stability?

Answer:

- Hydrogen Bonding : C-H···O interactions between morpholine oxygen and aromatic protons stabilize the lattice .

- Van der Waals Forces : Dominant in layered packing due to the bulky bromo/chloro substituents.

- Analysis Methods : Hirshfeld surface analysis (CrystalExplorer) and packing diagrams (Mercury software) quantify interaction contributions .

Advanced: How to design experiments for studying phase transitions under high pressure?

Answer:

- Instrumentation : Diamond anvil cell (DAC) coupled with Raman spectrometer for in-situ high-pressure measurements (0–5 GPa range) .

- Data Collection : Track peak splitting (e.g., morpholine ring modes at 1175 cm) to identify phase boundaries.

- Validation : Cross-reference with synchrotron X-ray diffraction to correlate spectral changes with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.